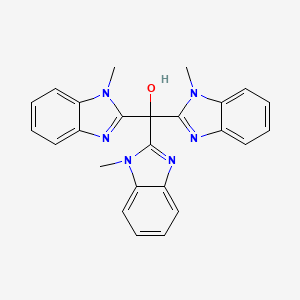

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Description

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a benzimidazole-derived compound featuring a central methanol group linked to three 1-methylbenzimidazole moieties.

Properties

IUPAC Name |

tris(1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O/c1-29-19-13-7-4-10-16(19)26-22(29)25(32,23-27-17-11-5-8-14-20(17)30(23)2)24-28-18-12-6-9-15-21(18)31(24)3/h4-15,32H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHDFCKAQYIDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3C)(C5=NC6=CC=CC=C6N5C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit DNA topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cancer cell death, making such compounds valuable in developing new cancer therapies .

Protein Interaction Stabilization

Research indicates that this compound can stabilize protein-protein interactions, which is crucial in cellular signaling pathways. By enhancing the stability of these interactions, it may serve as a tool in drug discovery, particularly for diseases where protein interactions are disrupted .

Materials Science

Fluorescent Probes

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol has been utilized in designing fluorescent probes for biological imaging. Its ability to fluoresce under specific conditions makes it suitable for tracking biological processes in real-time, providing insights into cellular functions and disease mechanisms .

Coordination Chemistry

The compound acts as a ligand in coordination complexes, particularly with transition metals like manganese and cobalt. These complexes exhibit interesting properties such as photochemical CO release, which can be harnessed for therapeutic applications or as sensors in environmental monitoring .

Case Study 1: Anticancer Drug Development

In a study published in Nature Communications, researchers synthesized a series of benzodiazole derivatives, including tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The mechanism was attributed to the inhibition of topoisomerase II activity .

Case Study 2: Fluorescent Imaging

A recent investigation explored the use of tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol as a fluorescent probe for live-cell imaging. The study reported that the compound could selectively label mitochondria in live cells without causing toxicity. This property was leveraged to study mitochondrial dynamics during apoptosis .

Mechanism of Action

The mechanism of action of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tris(benzimidazol-2-yl-methyl)amine (ntb)

- Structure: Features a central amine group instead of methanol, with three benzimidazole arms.

- Properties : The amine group enhances coordination with metal ions (e.g., nickel in [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³+ complexes) .

- Applications : Used in polynuclear metal complexes for catalytic or material science applications .

2-(1H-1,3-Benzodiazol-2-yl)phenol (1b)

- Structure: A single benzimidazole unit with a phenolic hydroxyl group.

- Properties: Exhibits significant antioxidant and antimicrobial activity due to the electron-donating phenol group .

- Applications : Lead candidate for antimicrobial drug development .

Telmisartan

- Structure : A bis-benzimidazole derivative with methyl, propyl, and carboxylic acid substituents.

- Properties : High lipophilicity enables angiotensin II receptor antagonism, making it a marketed antihypertensive drug .

[1-(3-Methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

- Structure: A benzimidazole with a branched alkyl chain and methanol group.

Physicochemical and Crystallographic Properties

Biological Activity

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol, a compound characterized by its unique tripodal structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a tripodal ligand featuring three 1-methyl-1H-1,3-benzodiazol-2-yl groups attached to a central methanol moiety. The benzodiazole rings contribute to the compound's lipophilicity and ability to interact with biological targets.

The biological activity of tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol is primarily attributed to its interaction with various enzymes and cellular pathways. Research indicates that compounds with similar structures can inhibit specific kinases and phosphatases, which are crucial for cell signaling and proliferation.

Enzyme Inhibition

Studies have shown that benzodiazole derivatives can act as inhibitors of certain kinases involved in cancer progression. For instance, compounds structurally related to tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol have demonstrated inhibitory effects on PI3K (phosphoinositide 3-kinase) pathways, which are often dysregulated in tumors .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MV4-11 | 0.1 - 10 | 80 - 20 | 5.7 |

| HeLa | 0.5 - 20 | 90 - 15 | 6.9 |

| A549 | 0.5 - 25 | 85 - 10 | 7.5 |

Note: IC50 values represent the concentration required to inhibit cell viability by 50% compared to controls.

Case Studies

Several case studies highlight the potential therapeutic applications of tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol:

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study involving MV4-11 leukemia cells, treatment with tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol resulted in significant inhibition of cell proliferation after 72 hours. The compound was found to induce apoptosis through caspase activation pathways .

Case Study 2: Selective Targeting of Tumor Cells

Research demonstrated that tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol selectively targeted tumor cells while sparing normal cells. This selectivity was attributed to differential expression of target enzymes in malignant versus healthy tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.